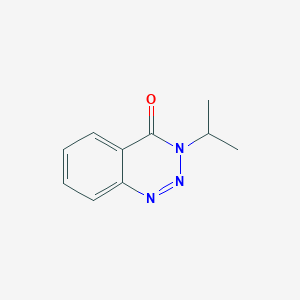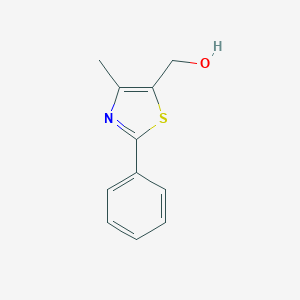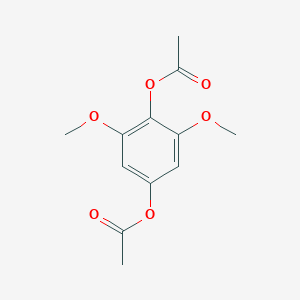
(4-Acetyloxy-3,5-dimethoxyphenyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetyloxy-3,5-dimethoxyphenyl) acetate, commonly known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a prodrug of psilocin, which is the primary psychoactive compound found in magic mushrooms. 4-AcO-DMT has gained popularity in recent years due to its similar effects to psilocin, making it a potential alternative to traditional psychedelic substances.
作用机制
The mechanism of action of 4-AcO-DMT involves its conversion to psilocin, which then binds to serotonin receptors in the brain. Psilocin primarily binds to the 5-HT2A receptor, leading to the activation of various signaling pathways that result in altered perception and mood. The compound's psychoactive effects are thought to be due to its ability to disrupt the default mode network, leading to increased introspection and altered sense of self.
生化和生理效应
The biochemical and physiological effects of 4-AcO-DMT are similar to those of psilocin. The compound has been shown to increase the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and self-awareness. It also increases the activity of the amygdala, which is involved in emotional processing. The compound's effects on serotonin receptors can lead to changes in mood, perception, and thought processes.
实验室实验的优点和局限性
The advantages of using 4-AcO-DMT in lab experiments include its similar effects to psilocin, which makes it a potential tool for studying the neurobiology of consciousness and the treatment of mental health disorders. The compound's simple synthesis method also makes it readily available for research purposes. However, the compound's potential psychoactive properties must be taken into account when handling and administering it. Additionally, the legality of 4-AcO-DMT varies by country, which can limit its availability for research purposes.
未来方向
For 4-AcO-DMT research include further exploration of its potential therapeutic uses in the treatment of mental health disorders. Research studies can also investigate the compound's effects on other serotonin receptors and their potential implications. Additionally, research can explore the compound's potential as a tool for studying the neurobiology of consciousness and its effects on brain connectivity.
Conclusion
In conclusion, 4-AcO-DMT is a synthetic psychedelic compound that has gained popularity in recent years due to its similar effects to psilocin. The compound's synthesis method is relatively simple, making it readily available for research purposes. 4-AcO-DMT has been used in various scientific research studies, and its potential therapeutic uses in the treatment of mental health disorders warrant further investigation. However, caution must be exercised when handling and administering the compound due to its potential psychoactive properties.
合成方法
The synthesis method of 4-AcO-DMT involves the reaction of psilocin with acetic anhydride. This reaction results in the acetylation of the hydroxyl group on the 4-position of the indole ring, producing 4-AcO-DMT. The synthesis of 4-AcO-DMT is relatively simple and can be performed using standard laboratory equipment. However, due to the compound's potential psychoactive properties, caution must be exercised when handling and synthesizing it.
科学研究应用
4-AcO-DMT has been used in various scientific research studies due to its similar effects to psilocin. The compound has been shown to produce psychedelic effects such as altered perception, enhanced mood, and increased introspection. These effects make it a potential tool for studying the neurobiology of consciousness and the treatment of mental health disorders such as depression and anxiety. Research studies have also explored the use of 4-AcO-DMT in treating cluster headaches and migraines.
属性
CAS 编号 |
7702-17-2 |
|---|---|
产品名称 |
(4-Acetyloxy-3,5-dimethoxyphenyl) acetate |
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
(4-acetyloxy-3,5-dimethoxyphenyl) acetate |
InChI |
InChI=1S/C12H14O6/c1-7(13)17-9-5-10(15-3)12(18-8(2)14)11(6-9)16-4/h5-6H,1-4H3 |
InChI 键 |
TXEOMVPWWMJOGT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC(=O)C)OC |
规范 SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC(=O)C)OC |
其他 CAS 编号 |
7702-17-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




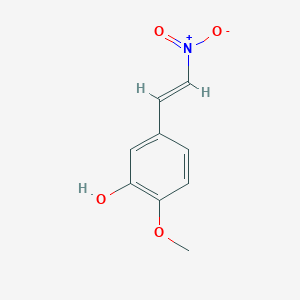
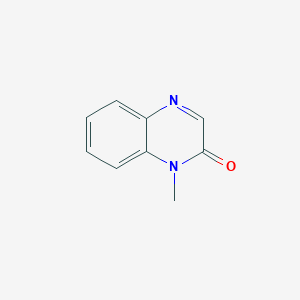
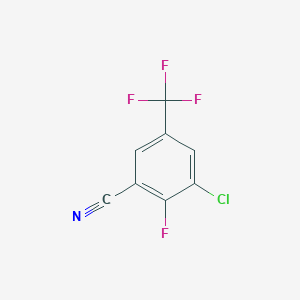
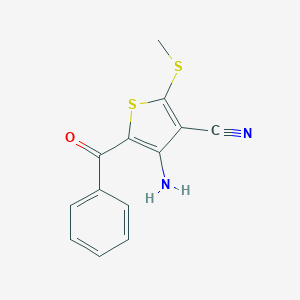
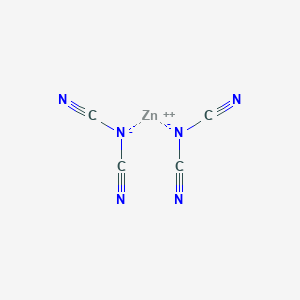
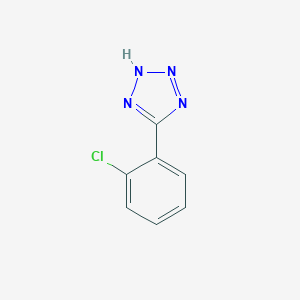
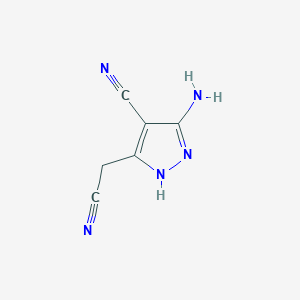
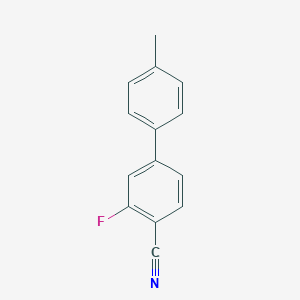
![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)
